molecular formula C20H26N4O3 B2399309 N1-(2-(dimethylamino)ethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 898432-87-6

N1-(2-(dimethylamino)ethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No. B2399309
CAS RN: 898432-87-6
M. Wt: 370.453
InChI Key: JZMBDVMAAAQHRL-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)ethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, also known as DIF-1, is a chemical compound that has been attracting attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Receptor Agonist Properties

Compounds structurally related to N1-(2-(dimethylamino)ethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide have been studied for their receptor agonist properties, particularly towards 5-HT1D receptors. For instance, derivatives of indolyethylamines demonstrated agonist activity at 5-HT1D receptors, indicating potential applications in the study of serotonin receptors and their roles in neurological processes (Barf et al., 1996).

Synthesis of Novel Compounds

Research has also focused on the synthesis of novel compounds using structurally related indoles, which serves as a foundation for the development of new chemical entities with potential therapeutic applications. For example, derivatives of N,N-Dimethyltryptamine were synthesized through a series of reactions, showcasing the utility of similar compounds in synthetic organic chemistry (Li De-chen, 2002).

Allosteric Modulation of Receptors

Another application involves the optimization of chemical functionalities in indole-2-carboxamides to improve allosteric modulation of the cannabinoid receptor 1 (CB1). Modifications to structural analogs have shown significant impact on binding affinity and cooperativity, indicating the importance of such compounds in the study of receptor modulation and drug design (Khurana et al., 2014).

Chemical Functionalization Techniques

The compound and its relatives are also explored in chemical functionalization techniques, such as Vilsmeier formylation and glyoxylation reactions, applicable to a wide range of nucleophilic aromatic substrates. This highlights their role in the synthesis of aldehydes and related functionalities, contributing to the broader field of organic synthesis (Downie et al., 1993).

Development of Antibacterial and Antifungal Agents

Structurally related compounds have been synthesized and evaluated for their antibacterial, antifungal, and anti-tubercular activities. This suggests the potential of this compound derivatives in contributing to the development of new antimicrobial agents (Akhaja & Raval, 2012).

properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[2-(dimethylamino)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-23(2)12-10-21-19(25)20(26)22-14-17(18-8-5-13-27-18)24-11-9-15-6-3-4-7-16(15)24/h3-8,13,17H,9-12,14H2,1-2H3,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMBDVMAAAQHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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